![molecular formula C9H17NO B1614116 1-(3-Methylpiperidin-1-yl)propan-2-one CAS No. 856286-98-1](/img/structure/B1614116.png)
1-(3-Methylpiperidin-1-yl)propan-2-one
Overview
Description
Scientific Research Applications
Chemical Synthesis and Structural Analysis
1-(3-Methylpiperidin-1-yl)propan-2-one is involved in various synthetic pathways and structural analyses. For instance, its derivatives have been characterized through techniques like FTIR, UV–Vis, NMR spectroscopy, and X-ray diffraction, aiding in understanding their molecular structures and electronic properties. These studies are crucial for the development of novel compounds with potential applications in various fields, including materials science and pharmacology (Nycz et al., 2011).
Biotechnological Production
The compound plays a role in the biotechnological production of chemicals like 1,3-Propanediol, a valuable monomer in the synthesis of polymers. Research on genetically engineered microorganisms for the efficient biosynthesis of 1,3-Propanediol highlights the compound's significance in industrial biotechnology and sustainable chemical production (Yang et al., 2018).
Medicinal Chemistry
In medicinal chemistry, derivatives of 1-(3-Methylpiperidin-1-yl)propan-2-one are explored for their potential biological activities. Studies on compounds like N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives have investigated their binding affinity and selectivity at sigma receptors, contributing to the development of novel ligands for neurological research and potential therapeutic applications (Berardi et al., 2005).
Material Science
In material science, the compound's derivatives are investigated for their electrochemical behaviors and applications in developing new materials. For example, research on transition metal complexes containing nitrogen heterocyclic sulfur donor ligands derived from 1-(3-Methylpiperidin-1-yl)propan-2-one has provided insights into their electrochemical properties and potential applications in catalysis and material development (Görgülü et al., 2009).
Catalysis
The compound and its derivatives have been explored as catalysts in organic synthesis, demonstrating their versatility in facilitating various chemical reactions. Studies on the use of 1-(3-Methylpiperidin-1-yl)propan-2-one derivatives in catalytic processes, such as transfer hydrogenation, highlight their potential as effective catalysts in synthetic chemistry (Zhang et al., 2009).
properties
IUPAC Name |
1-(3-methylpiperidin-1-yl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8-4-3-5-10(6-8)7-9(2)11/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGVNAXQRMSJGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649176 | |
Record name | 1-(3-Methylpiperidin-1-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
856286-98-1 | |
Record name | 1-(3-Methylpiperidin-1-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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